1,6-Dibromohexane 1,6-Dibromohexane
Brand Name: Vulcanchem
CAS No.: 629-03-8
VCID: VC21206181
InChI: InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2
SMILES: C(CCCBr)CCBr
Molecular Formula: C6H12Br2
Molecular Weight: 243.97 g/mol

1,6-Dibromohexane

CAS No.: 629-03-8

Cat. No.: VC21206181

Molecular Formula: C6H12Br2

Molecular Weight: 243.97 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dibromohexane - 629-03-8

Specification

CAS No. 629-03-8
Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
IUPAC Name 1,6-dibromohexane
Standard InChI InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2
Standard InChI Key SGRHVVLXEBNBDV-UHFFFAOYSA-N
SMILES C(CCCBr)CCBr
Canonical SMILES C(CCCBr)CCBr
Boiling Point 245.5 °C
Melting Point -2.3 °C

Introduction

Chemical Identity and Structural Characteristics

1,6-Dibromohexane (CAS No. 629-03-8) is an aliphatic dibromo compound with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol . The compound consists of a six-carbon chain with bromine atoms at both terminal positions. Its structure can be represented by the linear formula Br-(CH2)6-Br, featuring bromine atoms at the 1 and 6 positions of the hexane backbone.

Nomenclature and Identification

The compound is known by several synonyms in chemical literature and commerce:

  • Hexamethylene dibromide

  • 1,6-Dibromo-n-hexane

  • Hexane, 1,6-dibromo-

  • Alpha,omega-dibromohexane

  • Hexamethylene bromide

For systematic identification, 1,6-Dibromohexane is characterized by the following identifiers:

  • InChI Key: SGRHVVLXEBNBDV-UHFFFAOYSA-N

  • MDL Number: MFCD00000272

  • PubChem CID: 12368

  • SMILES Notation: C(CCCBr)CCBr

Physical and Chemical Properties

1,6-Dibromohexane possesses distinct physical properties that make it suitable for various laboratory and industrial applications. Understanding these properties is essential for proper handling and utilization in chemical processes.

Physical State and Appearance

At standard conditions, 1,6-Dibromohexane is a colorless to brownish-yellow liquid with a characteristic odor . The compound may darken over time upon exposure to light and air, particularly if impurities are present.

Fundamental Physical Properties

Table 1: Physical Properties of 1,6-Dibromohexane

PropertyValueReference
Melting point-2 to 2.5 °C
Boiling point243 °C (with slight decomposition)
Density1.586 g/mL at 25 °C
Flash point110 °C
Vapor pressure<1 hPa (20 °C)
Dielectric constant8.89
Refractive indexn₂₀D

Solubility Profile

1,6-Dibromohexane demonstrates selective solubility in various solvents, which is important for purification procedures and reaction planning:

  • Readily soluble in:

    • Chloroform

    • Ethyl acetate

    • Ethanol

    • Ether

    • Benzene

    • Acetone

  • Insoluble in:

This solubility profile makes it suitable for organic reactions where water-free conditions are required, and facilitates liquid-liquid extraction procedures during purification.

Stability and Reactivity

1,6-Dibromohexane is relatively stable under normal storage conditions but shows incompatibility with strong oxidizing agents . For optimal stability, it should be stored below 30°C in tightly sealed containers protected from light . The compound may undergo slow decomposition upon prolonged exposure to heat or light, which can result in the release of hydrogen bromide and darkening of the liquid.

Synthesis and Preparation Methods

The industrial and laboratory synthesis of 1,6-Dibromohexane typically employs one of several established methods, with the bromination of hexanediol being the most common approach.

Bromination of Hexanediol

The primary method for preparing 1,6-Dibromohexane is the direct bromination of 1,6-hexanediol . This reaction involves:

  • Treatment of 1,6-hexanediol with hydrobromic acid (HBr)

  • Alternative protocols may use phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and bromine

  • The reaction proceeds via substitution of the hydroxyl groups with bromine atoms

The general reaction can be represented as:
HO-(CH₂)₆-OH + 2HBr → Br-(CH₂)₆-Br + 2H₂O

Purification Methods

After synthesis, 1,6-Dibromohexane typically requires purification to achieve the desired purity (commonly ≥97% for research applications) . Purification methods include:

  • Fractional distillation

  • Column chromatography

  • Recrystallization from appropriate solvent systems

Commercial preparations often achieve purities exceeding 97%, meeting the requirements for most research and synthetic applications .

Applications and Uses

1,6-Dibromohexane serves as a versatile building block in various chemical applications, particularly as an alkylating agent and intermediate in organic synthesis.

Pharmaceutical and Medicinal Applications

In pharmaceutical research and development, 1,6-Dibromohexane plays several important roles:

  • Synthesis of hexamethonium bromide, a hypotensive drug used historically for treating hypertension

  • Preparation of novel benzo[b]xanthone derivatives, which have demonstrated potential antitumor activity

  • Synthesis of various bioactive molecules requiring the incorporation of a six-carbon linker between functional groups

  • Development of molecules with therapeutic properties that benefit from the specific spatial arrangement provided by the hexamethylene spacer

Polymer Chemistry Applications

The compound finds extensive use in polymer science and materials chemistry:

  • Cross-linking of glycuronans to form hydrogels with controlled properties

  • Synthesis of solvent-processable and conductive polyfluorene ionomers for alkaline fuel cell applications

  • Preparation of cross-linkable regioregular poly(3-(5-hexenyl)thiophene) (P3HNT) for stabilizing film morphology in polymer photovoltaic cells

  • Development of water-soluble thermoresponsive polylactides, which have applications in drug delivery systems

Molecular Architecture and Spacer Applications

As a bifunctional molecule, 1,6-Dibromohexane is particularly valuable for introducing flexible six-carbon spacers in molecular architectures:

  • Synthesis of pyrrolo-tetrathiafulvalene molecular bridges (6PTTF6) for studying redox switching behavior of single molecules

  • Creation of distance-controlled functional groups in supramolecular chemistry

  • Development of molecular sensors where spatial separation between reactive centers is critical

  • Construction of mechanically interlocked molecules such as rotaxanes and catenanes

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.0989 mL20.4943 mL40.9886 mL
5 mM0.8198 mL4.0989 mL8.1977 mL
10 mM0.4099 mL2.0494 mL4.0989 mL

When preparing stock solutions, it is recommended to:

  • Select appropriate solvents based on the compound's solubility profile

  • Store solutions in separate packages to avoid degradation from repeated freezing and thawing

  • For solutions stored at -80°C, use within 6 months

  • For solutions stored at -20°C, use within 1 month

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